Methyl 1-benzylazetidine-2-carboxylate

Description

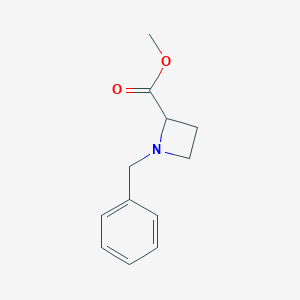

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-benzylazetidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)11-7-8-13(11)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFFWKWHYDAMKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402709 | |

| Record name | Methyl 1-benzylazetidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18085-37-5 | |

| Record name | 1-Benzyl-2-(methoxycarbonyl)azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18085-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-benzylazetidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1-benzylazetidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 1-benzylazetidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-benzylazetidine-2-carboxylate is a heterocyclic compound featuring a four-membered azetidine ring.[1] This structure is of interest in medicinal chemistry as the azetidine ring is a component of various bioactive molecules.[2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, with a focus on providing practical information for research and development.

Compound Identification and Properties

The primary identifier for this compound is CAS number 18085-37-5 . However, it is important to note that several other CAS numbers exist for closely related isomers and derivatives.

| Identifier | Description |

| CAS Number | 18085-37-5 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.25 g/mol |

| Appearance | Yellow liquid |

| Purity | ≥ 95% (HPLC) |

| Storage Conditions | 0-8°C |

Physicochemical Properties (Predicted)

| Property | Value |

| Boiling Point | 272.8±33.0 °C |

| Density | 1.153±0.06 g/cm³ |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the esterification of azetidine-2-carboxylic acid followed by the N-benzylation of the resulting ester.

Experimental Protocol

Step 1: Esterification of Azetidine-2-carboxylic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend Azetidine-2-carboxylic acid in methanol.

-

Acid Catalyst: Carefully add a catalytic amount of a strong acid, such as sulfuric acid, to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitor by TLC).

-

Work-up: Cool the mixture to room temperature and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product, methyl azetidine-2-carboxylate, with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 2: N-benzylation of Methyl azetidine-2-carboxylate

-

Reaction Setup: Dissolve the methyl azetidine-2-carboxylate obtained from Step 1 in a suitable aprotic solvent (e.g., acetonitrile) in a round-bottom flask.

-

Base: Add a base, such as potassium carbonate or sodium hydride, to the mixture.

-

Alkylation: Add benzyl bromide dropwise to the reaction mixture at room temperature.

-

Reaction Time: Stir the reaction mixture at room temperature or gentle heat for several hours to overnight until the reaction is complete (monitor by TLC).[1]

-

Work-up: Quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, this compound, can be purified by column chromatography.

Potential Biological Activity and Mechanism of Action

While there is limited specific biological data available for this compound, the biological activity of its parent compound, Azetidine-2-carboxylic acid , is well-documented. Azetidine-2-carboxylic acid is a non-proteinogenic amino acid that acts as a proline analog.[3][4]

This structural mimicry allows it to be mistakenly incorporated into proteins in place of proline, which can lead to significant biological consequences.[4][5] The misincorporation of azetidine-2-carboxylic acid can disrupt protein structure and function, leading to toxic and teratogenic effects.[3][4] It is also known to be an inhibitor of collagen synthesis.[6]

The benzyl and methyl ester groups in this compound would likely alter its pharmacokinetic properties compared to the parent acid, potentially influencing its uptake and distribution. It is plausible that this derivative could act as a prodrug, being hydrolyzed in vivo to release the active Azetidine-2-carboxylic acid.

Conclusion

This compound is a readily synthesizable derivative of the biologically active compound, Azetidine-2-carboxylic acid. While direct biological data for the title compound is scarce in publicly available literature, its structural relationship to a known proline analog suggests potential for biological activity, possibly as a prodrug. Further research is warranted to elucidate the specific pharmacological profile of this compound and its potential applications in drug discovery and development. The synthetic protocols and foundational biological context provided in this guide serve as a starting point for such investigations.

References

- 1. Buy this compound (EVT-1174338) | 117396-78-8 [evitachem.com]

- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. L -氮杂环丁烷-2-羧酸 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to Methyl 1-benzylazetidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 1-benzylazetidine-2-carboxylate, a key intermediate in pharmaceutical synthesis. It covers its chemical properties, detailed experimental protocols for its synthesis, and its applications in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Chemical Properties

This compound is a versatile compound featuring a unique azetidine ring structure, which enhances its reactivity and makes it a valuable building block in the synthesis of various bioactive molecules.[1] Its structure consists of a four-membered azetidine ring with a carboxylate ester functional group and a benzyl substituent.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | References |

| Molecular Weight | 205.25 g/mol | [2][3][4] |

| Molecular Formula | C₁₂H₁₅NO₂ | [1][2][3] |

| CAS Number | 18085-37-5, 117396-78-8 | [1][2][4] |

| Appearance | Yellow liquid | [1][4] |

| Boiling Point | 273 °C | [4][5] |

| Density | 1.153 g/cm³ | [4][5] |

| Flash Point | 101 °C | [4][5] |

| pKa | 6.42 ± 0.40 (Predicted) | [4] |

| XLogP3-AA | 1.8 | [3] |

| SMILES | COC(=O)C1CCN1CC2=CC=CC=C2 | [2][6] |

| InChI Key | CTFFWKWHYDAMKP-UHFFFAOYSA-N | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. A common and effective method involves a two-step process: the esterification of azetidine-2-carboxylic acid, followed by the N-benzylation of the resulting ester.

Synthesis Workflow

The following diagram illustrates the general synthetic workflow for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound (EVT-1174338) | 117396-78-8 [evitachem.com]

- 3. This compound | C12H15NO2 | CID 4385248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 18085-37-5 [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. PubChemLite - this compound (C12H15NO2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to Methyl 1-benzylazetidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-benzylazetidine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid four-membered azetidine core, substituted with a benzyl group at the nitrogen and a methyl ester at the 2-position, provides a unique structural scaffold for the synthesis of novel therapeutic agents. This document provides a comprehensive overview of its chemical structure, properties, synthesis, and spectral characterization. Detailed experimental protocols for its synthesis and characterization are provided, along with a summary of its applications in drug discovery.

Chemical Structure and Properties

This compound possesses a distinct molecular architecture centered around a strained azetidine ring. The benzyl group attached to the nitrogen atom enhances its lipophilicity, a key factor in its biological activity, while the methyl ester at the 2-position offers a site for further chemical modification.

Molecular Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₂ | [1] |

| Molecular Weight | 205.25 g/mol | [1] |

| CAS Number | 117396-78-8, 18085-37-5 | [1] |

| Appearance | Yellow liquid | |

| Boiling Point | ~273 °C (Predicted) | |

| Density | ~1.153 g/cm³ (Predicted) | |

| Solubility | Soluble in common organic solvents (e.g., chloroform, methanol, ethyl acetate). Low solubility in water. | [1] |

| SMILES | COC(=O)C1CCN1CC2=CC=CC=C2 | [1] |

| InChI | InChI=1S/C12H15NO2/c1-15-12(14)11-7-8-13(11)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following tables summarize the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted chemical shifts based on the structure. Experimental values may vary depending on the solvent and instrument.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 4.00 - 4.20 | Triplet | 1H | H-2 (azetidine ring) |

| ~ 3.70 | Singlet | 3H | Methyl ester protons (-OCH₃) |

| ~ 3.50 - 3.70 | Multiplet | 2H | Benzyl protons (-CH₂Ph) |

| ~ 3.20 - 3.40 | Multiplet | 2H | H-4 (azetidine ring) |

| ~ 2.20 - 2.40 | Multiplet | 2H | H-3 (azetidine ring) |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 172.0 | Carbonyl carbon (C=O) |

| ~ 138.0 | Quaternary aromatic carbon |

| ~ 128.0 - 129.0 | Aromatic carbons (CH) |

| ~ 60.0 | Benzyl carbon (-CH₂Ph) |

| ~ 58.0 | C-2 (azetidine ring) |

| ~ 52.0 | Methyl ester carbon (-OCH₃) |

| ~ 50.0 | C-4 (azetidine ring) |

| ~ 25.0 | C-3 (azetidine ring) |

Mass Spectrometry (MS)

High-resolution mass spectrometry is used to confirm the molecular formula. The predicted m/z values for various adducts are listed below.

Table 4: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 206.1176 |

| [M+Na]⁺ | 228.0995 |

| [M+K]⁺ | 244.0734 |

| [M+NH₄]⁺ | 223.1441 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 5: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3050 - 3020 | Aromatic C-H stretch |

| 2980 - 2850 | Aliphatic C-H stretch |

| ~ 1740 | C=O stretch (ester) |

| 1600, 1495, 1450 | C=C stretch (aromatic ring) |

| ~ 1170 | C-O stretch (ester) |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and purification of this compound.

Synthesis of this compound

The synthesis is typically a two-step process involving the esterification of azetidine-2-carboxylic acid followed by N-benzylation.

Step 1: Esterification of Azetidine-2-carboxylic Acid

-

Reaction Setup: To a solution of azetidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Reaction: Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 10 volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl azetidine-2-carboxylate.

Step 2: N-Benzylation of Methyl azetidine-2-carboxylate

-

Reaction Setup: Dissolve the crude methyl azetidine-2-carboxylate (1.0 eq) in anhydrous acetonitrile (10 volumes). Add potassium carbonate (2.0 eq) and benzyl bromide (1.2 eq).

-

Reaction: Stir the reaction mixture at reflux for 8-12 hours. Monitor the reaction progress by TLC.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

Purify the crude this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) as the eluent. Combine the fractions containing the pure product and concentrate under reduced pressure to afford the final product as a yellow oil.

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The strained azetidine ring can influence the conformational rigidity and binding affinity of a molecule to its biological target.

Key Application Areas:

-

Scaffold for Novel Therapeutics: The azetidine-2-carboxylate core is a proline bioisostere and can be incorporated into peptidomimetics and other small molecules targeting proteases, kinases, and other enzymes.

-

Intermediate for Neurological Drugs: Derivatives of 1-benzylazetidine-2-carboxylic acid have been explored for their potential in treating neurological disorders.[2]

-

Probing Biological Systems: This compound and its derivatives can be used as chemical probes to study the structure and function of biological targets.

Conclusion

This compound is a versatile synthetic intermediate with significant potential in drug discovery and development. This guide has provided a detailed overview of its chemical properties, a predictive analysis of its spectral data, and comprehensive experimental protocols for its synthesis and purification. The unique structural features of this compound make it an attractive scaffold for the design of novel bioactive molecules. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

Methyl 1-benzylazetidine-2-carboxylate: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and applications of Methyl 1-benzylazetidine-2-carboxylate. This compound is a significant building block in medicinal chemistry, valued for its unique four-membered azetidine ring structure which imparts desirable characteristics to novel therapeutic agents.

Core Physicochemical Properties

This compound is a yellow liquid at room temperature.[1] Its structural features, including the benzyl group and the carboxylate ester, contribute to its moderate lipophilicity and weak basicity.[2] A comprehensive summary of its physicochemical properties is presented below. It is important to note that while some experimental data is available, many properties are based on computational predictions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₁₂H₁₅NO₂ | [1][2][3] |

| Molecular Weight | 205.25 g/mol | [2][3] |

| CAS Number | 18085-37-5, 117396-78-8 (racemate); 205443-23-8 ((R)-enantiomer) | [1][2][4] |

| Appearance | Yellow liquid | [1] |

| Boiling Point | 273 °C; 272.8±33.0 °C (Predicted); 305–315 °C (Estimated) | [2][4][5] |

| Density | 1.153±0.06 g/cm³ (Predicted) | [4][5] |

| Solubility | Low water solubility (<1 g/L); Moderately soluble in organic solvents (e.g., chloroform, ethanol) | [2] |

| pKa | 6.42±0.40 (Predicted); 7.5–8.5 (Estimated for protonated azetidine nitrogen) | [2][5] |

| LogP | 1.8–2.2 (Predicted) | [2] |

| Flash Point | 101 °C | [5] |

| Vapor Pressure | 0.00596 mmHg at 25°C | [5] |

| Purity | ≥ 95% (HPLC) | [1] |

| Storage Conditions | 0-8°C | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from azetidine-2-carboxylic acid.[2] This method involves an initial esterification followed by N-benzylation.

Experimental Protocol: Two-Step Synthesis

-

Step 1: Esterification of Azetidine-2-carboxylic Acid

-

Reactants: Azetidine-2-carboxylic acid, Methanol (as both solvent and reactant), and a strong acid catalyst (e.g., concentrated Sulfuric Acid).

-

Procedure:

-

Suspend Azetidine-2-carboxylic acid in an excess of methanol.

-

Cool the mixture in an ice bath and slowly add the acid catalyst.

-

Allow the mixture to warm to room temperature and then heat to reflux. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (usually several hours to overnight).[2]

-

Upon completion, cool the reaction mixture and neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product, methyl azetidine-2-carboxylate, with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester, which can be used in the next step without further purification.

-

-

-

Step 2: N-Benzylation

-

Reactants: Methyl azetidine-2-carboxylate, Benzyl bromide, and a non-nucleophilic base (e.g., Potassium Carbonate or Sodium Hydride) in an aprotic polar solvent (e.g., Acetonitrile or DMF).

-

Procedure:

-

Dissolve the crude methyl azetidine-2-carboxylate from Step 1 in the chosen solvent.

-

Add the base to the solution.

-

Add benzyl bromide dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture and maintain it under reflux until TLC analysis indicates the completion of the reaction.[2]

-

Cool the mixture to room temperature and filter off the base.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude this compound using column chromatography on silica gel to obtain the final product.

-

-

References

Spectroscopic data for methyl 1-benzylazetidine-2-carboxylate (NMR, IR, MS)

An In-depth Technical Guide on the Spectroscopic Data for Methyl 1-benzylazetidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a key intermediate in pharmaceutical synthesis. The information presented herein is essential for the structural elucidation, characterization, and quality control of this compound. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by experimental protocols and data visualization to facilitate understanding and application in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.35-7.17 | m | 5H | Ar-H |

| 3.84-3.70 | m | 2H | CH₂ Ph |

| 3.62 | s | 3H | OCH₃ |

| 3.58 | d, J=12.5 Hz | 1H | COCH |

| 3.35-3.27 | m | 1H | NCH₂ a |

| 2.98-2.88 | m | 1H | NCH₂ b |

| 2.36 | dt, J=8.7, 17.6 Hz | 1H | CHCH₂ a |

| 2.25-2.13 | m | 1H | CHCH₂ b |

Table 2: ¹³C NMR Spectroscopic Data (75 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 173.10 | C =O |

| 137.08 | Ar-C (quaternary) |

| 129.17 | Ar-C H |

| 128.36 | Ar-C H |

| 127.32 | Ar-C H |

| 64.40 | C OCH₃ |

| 62.45 | C H₂Ph |

| 51.83 | OC H₃ |

| 50.85 | NC H₂ |

| 21.72 | CHC H₂ |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data (Neat)

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2953 | C-H stretch (aliphatic) |

| 2837 | C-H stretch (aliphatic) |

| 1737 | C=O stretch (ester) |

| 1442 | C-H bend (aliphatic) |

| 1201 | C-O stretch (ester) |

| 1172 | C-N stretch |

Mass Spectrometry (MS)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 206.1175 | 206.1198 |

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. While the specific instrument models and parameters from the original data source are not fully detailed, the following represents typical experimental protocols for the characterization of this type of small organic molecule.

Synthesis and Purification

This compound can be synthesized via the reaction of methyl 2,4-dibromobutyrate with benzylamine in the presence of a base like triethylamine in a suitable solvent such as methanol. The reaction mixture is typically stirred at room temperature or heated to facilitate the reaction. Upon completion, the crude product is worked up by extraction and purified by column chromatography on silica gel using a solvent system such as ethyl acetate/hexane to yield the final product as an oil.[1]

NMR Spectroscopy

NMR spectra are recorded on a 300 MHz (for ¹H) or 75 MHz (for ¹³C) spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. For ¹H NMR, data is acquired over a spectral width of approximately 0-10 ppm. For ¹³C NMR, a proton-decoupled spectrum is obtained over a range of 0-200 ppm.

Infrared Spectroscopy

The IR spectrum is typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. A neat sample is analyzed by placing a thin film of the oil between two sodium chloride (NaCl) plates. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. The sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer. The data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

References

An In-depth Technical Guide on Methyl 1-(4-methylphenyl)azetidine-3-carboxylate

IUPAC Name: Methyl 1-(p-tolyl)azetidine-3-carboxylate

Molecular Formula: C₁₂H₁₅NO₂

This technical guide provides a comprehensive overview of the azetidine derivative, Methyl 1-(4-methylphenyl)azetidine-3-carboxylate. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide leverages information from closely related N-aryl azetidine-3-carboxylate derivatives to present plausible synthetic methodologies, potential biological activities, and relevant signaling pathways. This information is intended for researchers, scientists, and drug development professionals.

Synthetic Protocols

The synthesis of Methyl 1-(4-methylphenyl)azetidine-3-carboxylate can be conceptually approached through a two-step process: the synthesis of the azetidine-3-carboxylic acid methyl ester core, followed by N-arylation.

Synthesis of Methyl azetidine-3-carboxylate

A common route to azetidine-3-carboxylic acid derivatives involves the cyclization of a suitable precursor. For instance, the synthesis can start from commercially available precursors that undergo intramolecular cyclization to form the azetidine ring. The esterification to the methyl ester can be achieved using standard methods.

N-Arylation of Methyl azetidine-3-carboxylate

The introduction of the p-tolyl group onto the nitrogen atom of the azetidine ring can be accomplished via N-arylation reactions. A plausible method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide.

Experimental Protocol (Adapted from general N-arylation procedures for aziridines and azetidines):

-

Materials: Methyl azetidine-3-carboxylate hydrochloride, 4-bromotoluene (or 4-iodotoluene), Palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP or Xantphos), a base (e.g., sodium tert-butoxide or cesium carbonate), and an anhydrous aprotic solvent (e.g., toluene or dioxane).

-

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine methyl azetidine-3-carboxylate hydrochloride, 4-bromotoluene, the palladium catalyst, and the phosphine ligand.

-

Add the base and the anhydrous solvent.

-

Heat the reaction mixture at a specified temperature (typically between 80-120 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Methyl 1-(4-methylphenyl)azetidine-3-carboxylate.

-

Below is a generalized workflow for the synthesis.

Potential Biological Activities and Quantitative Data

The following table summarizes hypothetical quantitative data based on activities reported for structurally related N-aryl azetidine derivatives to provide a comparative context.

| Compound Class | Target | Activity (IC₅₀/EC₅₀) | Reference Compound |

| N-Aryl Azetidine Derivatives | Acetylcholinesterase (AChE) | 1 - 10 µM | Rivastigmine[2] |

| N-Aryl Azetidine Derivatives | Butyrylcholinesterase (BChE) | 5 - 20 µM | Donepezil |

| N-Aryl Azetidine Derivatives | Monoamine Oxidase B (MAO-B) | 0.5 - 5 µM | Selegiline |

Note: The data presented in this table is illustrative and based on activities of analogous compounds. Experimental validation for Methyl 1-(4-methylphenyl)azetidine-3-carboxylate is required.

Potential Signaling Pathway: Acetylcholinesterase Inhibition

Based on the reported activity of similar N-aryl azetidine derivatives, a potential mechanism of action for Methyl 1-(4-methylphenyl)azetidine-3-carboxylate could be the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, which can be a therapeutic strategy for conditions like Alzheimer's disease.

The diagram below illustrates the proposed inhibitory action on the cholinergic signaling pathway.

References

Synthesis of methyl 1-benzylazetidine-2-carboxylate from azetidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic routes for preparing methyl 1-benzylazetidine-2-carboxylate from azetidine-2-carboxylic acid. This valuable intermediate is a key building block in medicinal chemistry, offering a unique four-membered azetidine ring structure that is integral to the development of novel therapeutics.[1][2] This document details two primary synthetic pathways, providing in-depth experimental protocols, quantitative data, and logical diagrams to facilitate its synthesis in a laboratory setting.

Introduction

This compound, with the molecular formula C₁₂H₁₅NO₂, is a versatile synthetic intermediate.[1][3][4][5][6] The presence of the benzyl group enhances lipophilicity, which can be crucial for biological activity, while the methyl ester provides a site for further chemical modification.[3] This guide outlines two effective methods for its preparation: the N-benzylation of azetidine-2-carboxylic acid followed by esterification, and the esterification of azetidine-2-carboxylic acid followed by N-benzylation.

Synthetic Pathways

The synthesis of this compound can be strategically approached in two ways, each with its own considerations regarding starting materials and reaction conditions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy this compound (EVT-1174338) | 117396-78-8 [evitachem.com]

- 4. PubChemLite - this compound (C12H15NO2) [pubchemlite.lcsb.uni.lu]

- 5. This compound | C12H15NO2 | CID 4385248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

Unlocking the Potential of a Versatile Scaffold: A Technical Guide to the Biological Activity of Methyl 1-benzylazetidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-benzylazetidine-2-carboxylate is a heterocyclic compound featuring a strained four-membered azetidine ring. While primarily recognized as a versatile synthetic intermediate in medicinal chemistry, its structural motifs—the azetidine-2-carboxylic acid core and the N-benzyl group—are present in a variety of biologically active molecules.[1][2] This technical guide provides a comprehensive overview of the known and potential biological activities of this compound by examining the pharmacological context of its structural analogs. This document details its synthesis, explores the biological significance of its core components, and presents potential avenues for its application in drug discovery.

Introduction

The azetidine ring is a compelling scaffold in medicinal chemistry, offering a unique three-dimensional structure that can impart conformational rigidity to molecules.[3][4] This feature is highly desirable in the design of specific and potent therapeutic agents. This compound, with its characteristic N-benzyl substitution, serves as a key building block for more complex pharmaceutical compounds.[2] While direct pharmacological data on this specific ester is limited, an analysis of its parent acid, azetidine-2-carboxylic acid, and other N-benzyl azetidine derivatives reveals a rich potential for biological activity, ranging from antimicrobial to enzyme inhibition.[5][6] This guide will synthesize the available information to provide a thorough understanding of the compound's potential role in drug development.

Synthesis and Chemical Properties

This compound is typically synthesized in a two-step process starting from azetidine-2-carboxylic acid. The synthesis involves an initial esterification of the carboxylic acid with methanol, followed by N-benzylation.[1]

Experimental Protocol: Synthesis of this compound

Step 1: Esterification of Azetidine-2-carboxylic Acid

-

Azetidine-2-carboxylic acid is dissolved in methanol.

-

An acid catalyst, such as sulfuric acid, is added to the solution.

-

The reaction mixture is heated under reflux for several hours to drive the esterification to completion.

-

The solvent is removed under reduced pressure, and the resulting crude methyl azetidine-2-carboxylate is purified, typically by distillation or chromatography.

Step 2: N-benzylation of Methyl azetidine-2-carboxylate

-

Methyl azetidine-2-carboxylate is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or acetonitrile.

-

A base, such as sodium hydride or potassium carbonate, is added to the solution to deprotonate the azetidine nitrogen.

-

Benzyl bromide is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature or gentle heating until completion, monitored by thin-layer chromatography (TLC).

-

The reaction is quenched, and the product, this compound, is extracted and purified by column chromatography.[1]

References

- 1. Buy this compound (EVT-1174338) | 117396-78-8 [evitachem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

The Occurrence and Analysis of Azetidine-2-Carboxylic Acid in Natural Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-2-carboxylic acid (AZE) is a non-proteinogenic amino acid, a four-membered ring analogue of proline.[1] First discovered in 1955 in the leaves of lily of the valley (Convallaria majalis), this compound has since been identified in a variety of other plant species, including those from the family Fabaceae and in common beets (Beta vulgaris).[1][2] Its structural similarity to proline allows it to be mistakenly incorporated into proteins during synthesis, leading to altered protein structure and function. This mimetic activity is the basis for its toxicity and has made AZE a subject of interest in toxicology, drug development, and as a tool for studying proteotoxic stress. This technical guide provides an in-depth overview of the discovery, natural sources, biosynthesis, and analytical methodologies for azetidine-2-carboxylic acid.

Natural Occurrence and Quantitative Data

Azetidine-2-carboxylic acid has been identified in a range of plant species. The quantitative levels of AZE can vary significantly between species and even within different tissues of the same plant. Below is a summary of reported concentrations in various natural sources.

| Natural Source | Plant Part | Concentration of Azetidine-2-carboxylic Acid | Reference(s) |

| Polygonatum sibiricum | Rhizomes | 5.39 ± 1.67 mg/g | |

| Polygonatum odoratum | Rhizomes | 9.23 ± 3.67 mg/g | |

| Beta vulgaris (Garden Beets) | 0.49 - 2.45 mg per cup (estimated) | ||

| Convallaria majalis (Lily of the Valley) | Leaves & Rhizomes | Presence confirmed, but specific quantitative data is not readily available in recent literature. It was the first plant from which AZE was isolated. | [2] |

Biosynthesis of Azetidine-2-Carboxylic Acid

The biosynthesis of azetidine-2-carboxylic acid in bacteria involves the intramolecular cyclization of S-adenosylmethionine (SAM). This reaction is catalyzed by the enzyme AZE synthase, which facilitates the formation of the strained four-membered azetidine ring and the co-product 5'-methylthioadenosine (MTA).

Caption: Biosynthesis of Azetidine-2-Carboxylic Acid from SAM.

Mechanism of Toxicity: A Signaling Pathway

The primary mechanism of azetidine-2-carboxylic acid's toxicity stems from its misincorporation into peptides in place of proline. This event, mediated by prolyl-tRNA synthetase, leads to the synthesis of aberrant proteins with altered conformations. The accumulation of these misfolded proteins in the endoplasmic reticulum (ER) triggers a cellular stress pathway known as the Unfolded Protein Response (UPR).

Caption: Signaling Pathway of Azetidine-2-Carboxylic Acid Toxicity.

Experimental Protocols

General Extraction and Purification of Azetidine-2-Carboxylic Acid from Plant Material

This protocol provides a general framework for the extraction and partial purification of AZE from plant tissues. Optimization may be required depending on the specific plant matrix.

Materials:

-

Fresh or frozen plant material (leaves, rhizomes, etc.)

-

Liquid nitrogen

-

Mortar and pestle

-

70% Ethanol (HPLC grade)

-

Centrifuge and centrifuge tubes

-

Syringe filters (0.22 µm)

-

Rotary evaporator (optional)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18 or ion-exchange, optional)

Procedure:

-

Sample Homogenization:

-

Freeze fresh plant material in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

-

Extraction:

-

Transfer the powdered plant material to a centrifuge tube.

-

Add 70% ethanol at a ratio of 10:1 (v/w) to the plant powder (e.g., 10 mL of 70% ethanol for 1 g of plant powder).

-

Vortex the mixture thoroughly for 1-2 minutes.

-

Sonication in an ultrasonic bath for 15-20 minutes can improve extraction efficiency.

-

-

Centrifugation and Filtration:

-

Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

-

Carefully decant the supernatant into a clean tube.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

Concentration and Purification (Optional):

-

The filtered extract can be concentrated using a rotary evaporator if higher concentrations are needed.

-

For further purification, the extract can be passed through an appropriate SPE cartridge. The choice of cartridge (e.g., reversed-phase C18 to remove non-polar compounds or ion-exchange to specifically bind amino acids) will depend on the complexity of the plant matrix and the desired purity of the final sample.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of AZE in purified plant extracts. The following is based on a reported method for Convallaria majalis.[3]

Instrumentation:

-

HPLC system with a fluorescence detector

Chromatographic Conditions:

-

Column: Cation exchange resin column (30 cm x 0.4 cm i.d.)[3]

-

Mobile Phase:

-

Flow Rate: 0.4 mL/min[3]

-

Elution: Gradient elution (specific gradient profile should be optimized)[3]

-

Column Temperature: 65°C[3]

-

Detection: Fluorescence detection with post-column derivatization.

Post-Column Derivatization:

-

A reagent such as o-phthalaldehyde (OPA) is typically used for the post-column derivatization of amino acids to render them fluorescent. The derivatization reagent is mixed with the column effluent in a reaction coil before it reaches the fluorescence detector.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method, involving derivatization, is suitable for the analysis of AZE in complex matrices like Polygonatum rhizomes.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Sample Preparation (Derivatization):

-

The dried extract is derivatized to increase its volatility for GC analysis. A common method is silylation.

-

Silylating Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common choice.

-

The sample is typically heated with the silylating agent in a sealed vial to ensure complete derivatization.

GC-MS Conditions:

-

The specific GC column (e.g., a non-polar or medium-polarity column like a DB-5ms) and temperature program will need to be optimized for the separation of the derivatized AZE from other components in the sample.

-

The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for sensitive quantification.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of azetidine-2-carboxylic acid from a plant source.

Caption: General Workflow for AZE Analysis from Plant Sources.

Conclusion

Azetidine-2-carboxylic acid is a naturally occurring non-proteinogenic amino acid with significant biological effects due to its ability to mimic proline. Its presence in various plants, including some in the human food chain, necessitates reliable methods for its extraction, identification, and quantification. The protocols and pathways detailed in this guide provide a comprehensive resource for researchers and professionals in the fields of natural product chemistry, toxicology, and drug development who are interested in studying this intriguing molecule. Further research is warranted to fully elucidate the distribution of AZE in the plant kingdom and to understand its long-term health implications.

References

An In-depth Technical Guide to Azetidine-Containing Natural Products for Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-containing natural products represent a unique and structurally diverse class of bioactive compounds that have garnered significant interest in the fields of chemical synthesis, biosynthesis, and drug discovery. The presence of the strained four-membered azetidine ring imparts distinct conformational constraints and physicochemical properties, often leading to potent and selective biological activities. This technical guide provides a comprehensive overview of the core aspects of prominent azetidine-containing natural products, including their biosynthesis, total synthesis, biological activities, and mechanisms of action, with a focus on providing practical information for researchers in the field.

Biosynthesis of Azetidine-Containing Natural Products

The biosynthesis of the azetidine ring is a fascinating enzymatic process. Two of the most well-studied biosynthetic pathways leading to azetidine-containing natural products are those of azetidine-2-carboxylic acid and the mugineic acid family of phytosiderophores.

Azetidine-2-carboxylic Acid Biosynthesis

Azetidine-2-carboxylic acid (AZE) is a non-proteinogenic amino acid found in various plants, such as lily of the valley (Convallaria majalis).[1][2] It acts as a toxic mimic of proline, leading to the synthesis of dysfunctional proteins.[1][3][4][5] The biosynthesis of AZE is believed to proceed via the cyclization of a four-carbon amino acid precursor.

Experimental Protocol: Isolation of Azetidine-2-carboxylic Acid from Convallaria majalis

A general protocol for the isolation of AZE from plant material is as follows:

-

Extraction: Dried and powdered whole plants of Convallaria majalis (3.0 kg) are extracted with hot methanol (MeOH).[6]

-

Chromatography: The crude MeOH extract is then subjected to a series of chromatographic separations. This typically involves passing the extract through a porous-polymer polystyrene resin column (e.g., Diaion HP-20).[6]

-

Further Purification: The fractions containing AZE are further purified using cation exchange resin columns and high-performance liquid chromatography (HPLC) with post-column derivatization and fluorescence detection.[7] The retention time for AZE under specific HPLC conditions (cation exchange resin column, gradient elution with sodium citrate and sodium nitrate buffers) has been reported to be around 5.86 minutes.[7]

Mugineic Acid Family Biosynthesis

Mugineic acids are a family of phytosiderophores synthesized by graminaceous plants to chelate and acquire iron from the soil.[8][9][10][11] The biosynthesis of mugineic acids starts from the amino acid L-methionine.[12]

Key Enzymes in Mugineic Acid Biosynthesis:

-

Nicotianamine Synthase (NAS): Catalyzes the trimerization of S-adenosyl-L-methionine to form nicotianamine, a key intermediate with an azetidine ring.[8][13]

-

Nicotianamine Aminotransferase (NAAT): Transfers an amino group to nicotianamine.[12][13]

-

Deoxymugineic Acid Synthase (DMAS): Reduces the product of the NAAT reaction to form 2'-deoxymugineic acid.[12][13]

-

Mugineic-acid 3-dioxygenase (IDS2) and other dioxygenases: Catalyze the hydroxylation of deoxymugineic acid and its derivatives to produce the various members of the mugineic acid family.[9][13]

Experimental Protocol: In vitro Deoxymugineic Acid Synthase (DMAS) Assay

A representative protocol for assaying DMAS activity is as follows:

-

Enzyme Preparation: A crude enzyme extract is prepared from the roots of iron-deficient barley seedlings.

-

Reaction Mixture: The assay mixture contains the enzyme extract, the substrate (the 3''-keto intermediate from the NAAT reaction), and a reducing agent such as NADPH.

-

Incubation: The reaction is incubated at an optimal pH, which has been suggested to be between 8 and 9.[12]

-

Product Detection: The formation of 2'-deoxymugineic acid is monitored using techniques like HPLC.

Biosynthetic Pathway of Mugineic Acid

Caption: Biosynthetic pathway of mugineic acid family phytosiderophores.

Total Synthesis of Azetidine-Containing Natural Products

The total synthesis of complex azetidine-containing natural products like penaresidins and penazetidine A is a significant challenge that has been undertaken by several research groups. These syntheses often involve stereoselective formation of the highly substituted azetidine core.

Penaresidins

Penaresidins A and B are marine alkaloids isolated from the sponge Penares sp. that exhibit potent activation of actomyosin ATPase.[14]

General Synthetic Strategy:

A common strategy for the synthesis of the penaresidin core involves the construction of the azetidine ring via an intramolecular nucleophilic substitution.[15][16] The synthesis often starts from a chiral precursor, such as an amino acid, to establish the desired stereochemistry.[17]

Experimental Workflow for Penaresidin A Synthesis

Caption: A generalized workflow for the total synthesis of Penaresidin A.

Penazetidine A

Penazetidine A, isolated from the sponge Penares sollasi, is an inhibitor of protein kinase C (PKC).[18][19] Its total synthesis shares some strategic similarities with that of the penaresidins, focusing on the stereocontrolled construction of the azetidine ring.

Biological Activities and Quantitative Data

Azetidine-containing natural products exhibit a wide range of biological activities. A summary of the activities of some prominent examples is presented in the table below.

| Natural Product | Source | Biological Activity | Quantitative Data (IC50/EC50) | References |

| Azetidine-2-carboxylic acid | Convallaria majalis | Proline antagonist, toxic | - | [1][3][4][5] |

| Mugineic Acids | Graminaceous plants | Iron (III) chelator | - | [8][9][10][11] |

| Penaresidin A | Penares sp. | Actomyosin ATPase activator | - | [14] |

| Penaresidin B | Penares sp. | Cytotoxic, Antibacterial | - | [15] |

| Penazetidine A | Penares sollasi | Protein Kinase C inhibitor | - | [18][19] |

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which these natural products exert their effects is crucial for their development as pharmacological tools or therapeutic agents.

Azetidine-2-carboxylic Acid: Proline Antagonism and Unfolded Protein Response

Azetidine-2-carboxylic acid's toxicity stems from its misincorporation into proteins in place of proline.[1][3][4][5] This leads to protein misfolding and the induction of the unfolded protein response (UPR), a cellular stress response.[3][4] Supplementation with L-proline can rescue the growth inhibition caused by AZE.[3][4]

Signaling Pathway of Azetidine-2-carboxylic Acid Toxicity

Caption: Mechanism of AZE toxicity via proline antagonism and UPR induction.

Penaresidins: Activation of Actomyosin ATPase

Penaresidins activate actomyosin ATPase, a key enzyme complex involved in muscle contraction.[14] This activation is thought to occur through an allosteric mechanism.[20]

Experimental Protocol: Actomyosin ATPase Activity Assay

A common method to measure actomyosin ATPase activity is as follows:

-

Protein Preparation: Myosin and actin are purified from rabbit skeletal muscle.

-

Assay Conditions: The assay is typically performed in a buffer containing ATP, MgCl₂, and CaCl₂ at a controlled temperature and pH.[21]

-

Measurement of ATPase Activity: The rate of ATP hydrolysis is measured by quantifying the liberation of inorganic phosphate (Pi), often using a colorimetric method or by measuring the production of ADP using a coupled enzyme assay.[21][22][23]

-

Effect of Activator: The assay is performed in the presence and absence of the penaresidin to determine its effect on the ATPase rate.

Penazetidine A: Inhibition of Protein Kinase C

Penazetidine A is an inhibitor of protein kinase C (PKC), a family of enzymes that play crucial roles in various cellular signaling pathways.[18][19]

Experimental Protocol: Protein Kinase C (PKC) Inhibition Assay

A standard protocol for assessing PKC inhibition is:

-

Enzyme and Substrate: Purified PKC enzyme and a specific peptide substrate are used.

-

Reaction Mixture: The reaction is carried out in a buffer containing ATP (often radiolabeled with ³²P), lipids (phosphatidylserine and diacylglycerol) as cofactors, and the test compound (penazetidine A).[24][25][26][27]

-

Incubation and Termination: The reaction is allowed to proceed for a specific time at 30°C and then stopped.[27]

-

Quantification of Phosphorylation: The incorporation of the radiolabeled phosphate into the peptide substrate is quantified by separating the phosphorylated peptide from the unreacted ATP (e.g., using phosphocellulose paper) and measuring the radioactivity with a scintillation counter.[27] Alternatively, non-radioactive ELISA-based assays are also available.[25][26]

Signaling Pathway of Penazetidine A Action

Caption: Inhibition of Protein Kinase C signaling by Penazetidine A.

Conclusion

Azetidine-containing natural products continue to be a fertile ground for scientific exploration, offering unique challenges and opportunities in chemical synthesis and biological research. This guide has provided a foundational overview of the key technical aspects related to these fascinating molecules. For researchers, scientists, and drug development professionals, a deep understanding of their biosynthesis, synthesis, and mechanisms of action is paramount to unlocking their full potential as research tools and therapeutic leads. Further investigation into the detailed enzymatic mechanisms and the specific molecular interactions of these compounds will undoubtedly pave the way for novel applications in medicine and biotechnology.

References

- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. Experiments on the biosynthesis of azetidine-2-carboxylic acid in Convallaria majalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Steroidal Glycosides from Convallaria majalis Whole Plants and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Determination of the azetidine-2-carboxylic acid from lily of the valley] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural determination of mugineic acid, an iron(III)-chelating substance secreted from graminaceous plants for efficient iron uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mugineic-acid 3-dioxygenase - Wikipedia [en.wikipedia.org]

- 10. Mugineic Acid – Virtual Museum of Molecules and Minerals [virtual-museum.soils.wisc.edu]

- 11. Mugineic acid, active ingredient of wheat grass: an oral novel hexadentate iron chelator in iron overloaded diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Deoxymugineic Acid Synthase: A Gene Important for Fe-Acquisition and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Alkaloid Synthesis: Penaresidin A (Subba Reddy), Allokainic Acid (Saicic), Sedacryptine (Rutjes), Lepistine (Yokoshima/Fukuyama), Septicine (Hanessian), Lyconadin C (Dai) [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. chemrxiv.org [chemrxiv.org]

- 17. The structure and synthesis of penaresidin [ns1.almerja.com]

- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 19. researchgate.net [researchgate.net]

- 20. Effects of EMD57033, an activator of actomyosin ATPase activity, on the relaxation process of cell membrane-permeabilized carotid artery and taenia cecum from guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibition of Actomyosin ATPase Activity by Troponin-Tropomyosin without Blocking the Binding of Myosin to Actin - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cytokinetics.com [cytokinetics.com]

- 23. med.upenn.edu [med.upenn.edu]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]

- 26. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]

- 27. benchchem.com [benchchem.com]

The Azetidine Ring: An In-depth Technical Guide to its Chemical Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

The four-membered azetidine ring, a nitrogen-containing heterocycle, has emerged as a pivotal structural motif in modern medicinal chemistry. Its inherent ring strain and distinct stereoelectronic properties confer a unique balance of chemical reactivity and metabolic stability, making it an attractive scaffold for the design of novel therapeutics. This technical guide provides a comprehensive overview of the chemical stability and reactivity of the azetidine ring, offering insights into its behavior under various conditions and its strategic application in drug discovery.

Core Chemical Stability

The chemical properties of the azetidine ring are largely dictated by its strained four-membered architecture. This strain, a combination of angle and torsional strain, makes the ring more susceptible to reactions than its larger five- and six-membered counterparts, pyrrolidine and piperidine. However, it is notably more stable and easier to handle than the highly reactive three-membered aziridine ring.[1][2][3]

Generally, the azetidine ring is stable under physiological conditions. However, its stability can be compromised under strongly acidic or basic conditions, or in the presence of potent nucleophiles, which can lead to ring-opening reactions.[4] The nature and position of substituents on the ring play a crucial role in modulating its stability.

Quantitative Stability Data

The following table summarizes key quantitative data related to the stability of the azetidine ring, providing a basis for understanding its thermodynamic properties.

| Parameter | Value | Reference(s) |

| Ring Strain Energy | ~25.4 kcal/mol | [1][2] |

| pKa (conjugate acid) | 11.29 | [1] |

| Dihedral Puckering Angle | ~37° | [1] |

Chemical Reactivity of the Azetidine Ring

The reactivity of the azetidine ring is a direct consequence of its ring strain, which provides a thermodynamic driving force for reactions that relieve this strain, primarily through ring-opening. Additionally, the lone pair of electrons on the nitrogen atom imparts nucleophilic character, allowing for a variety of functionalization reactions.

Nucleophilic Character of the Nitrogen Atom

The nitrogen atom of the azetidine ring possesses a lone pair of electrons, rendering it nucleophilic and basic. This allows for reactions with a range of electrophiles.

-

N-Alkylation and N-Acylation: Azetidines readily react with alkyl halides and acyl chlorides to form the corresponding N-alkylated and N-acylated products. This reactivity is fundamental to the synthesis of a diverse array of substituted azetidine derivatives.

Ring-Opening Reactions

Ring-opening reactions are a characteristic feature of azetidine chemistry, providing a versatile pathway to functionalized acyclic amines. These reactions are typically initiated by the activation of the azetidine nitrogen.

-

Acid-Catalyzed Ring-Opening: Under acidic conditions, the azetidine nitrogen is protonated, forming an azetidinium ion. This positively charged species is highly susceptible to nucleophilic attack, leading to cleavage of a C-N bond. The regioselectivity of the ring-opening is dependent on the substitution pattern of the azetidine ring and the nature of the attacking nucleophile.[4]

-

Ring-Opening of N-Acyl/N-Sulfonyl Azetidines: The introduction of electron-withdrawing groups, such as acyl or sulfonyl groups, on the nitrogen atom can activate the ring towards nucleophilic attack, even under neutral or basic conditions.

-

Nucleophilic Ring-Opening of Azetidinium Ions: Quaternization of the azetidine nitrogen by alkylation forms a stable azetidinium salt. These salts are highly electrophilic and readily undergo ring-opening upon treatment with a variety of nucleophiles, including halides, amines, and alkoxides. The regioselectivity of the attack is influenced by steric and electronic factors of the substituents on the ring.

Effects of N-Substitution on Stability and Reactivity

The nature of the substituent on the azetidine nitrogen has a profound impact on the ring's stability and reactivity.

-

Electron-Withdrawing Groups: N-acylation or N-sulfonylation decreases the nucleophilicity and basicity of the nitrogen atom, making the ring less susceptible to protonation and subsequent acid-catalyzed degradation. However, these groups also activate the ring towards nucleophilic attack by other reagents.

-

N-Aryl Substitution: N-aryl azetidines, particularly those linked to conjugated heteroaryls like 2- and 4-pyridyl groups, exhibit enhanced stability. This is attributed to the delocalization of the nitrogen lone pair into the aromatic system, which reduces the basicity of the azetidine nitrogen.[4]

Applications in Drug Discovery

The unique properties of the azetidine ring have made it a valuable component in the design of therapeutic agents. Its incorporation can lead to improvements in several key drug-like properties.

-

Introduction of Three-Dimensionality: The non-planar, puckered conformation of the azetidine ring introduces a degree of three-dimensionality into otherwise flat molecules, which can enhance binding affinity and selectivity for biological targets.

-

Improved Physicochemical Properties: The presence of an azetidine moiety can improve metabolic stability, aqueous solubility, and lipophilicity profiles of drug candidates.[5]

-

Scaffold for Bioactive Molecules: Azetidine derivatives have been successfully developed as inhibitors of various enzymes, such as STAT3, and as modulators of G-protein coupled receptors (GPCRs).[5][6][7]

Azetidine-Based Inhibitors of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell growth and proliferation, and its persistent activation is a hallmark of many cancers. Azetidine-based compounds have emerged as potent and selective inhibitors of STAT3.[6][7][8] The general mechanism involves the binding of the azetidine inhibitor to the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus, thereby inhibiting the transcription of target genes.[7][9]

Caption: The STAT3 signaling pathway and the inhibitory action of azetidine-based compounds.

Experimental Protocols

General Protocol for Assessing Aqueous Stability of Azetidine Compounds

This protocol provides a general method for determining the stability of an azetidine-containing compound in an aqueous buffered solution.

-

Sample Preparation: Prepare a stock solution of the azetidine compound in an appropriate organic solvent (e.g., DMSO) at a concentration of 10 mM.

-

Incubation: Add the stock solution to an aqueous buffer at the desired pH (e.g., pH 1.8, 7.4) to a final concentration suitable for the analytical method (e.g., 10-100 µM). The time of addition is recorded as time zero.

-

Time Points: Incubate the solution at a constant temperature (e.g., 37°C). Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Quenching: Quench the reaction in each aliquot by adding a suitable organic solvent, such as acetonitrile, to precipitate any proteins and stop the reaction.

-

Analysis: Analyze the concentration of the remaining parent compound at each time point using a suitable analytical technique, such as LC-MS or NMR.

-

Data Analysis: Plot the concentration of the parent compound versus time to determine the half-life (t₁/₂) of the compound under the tested conditions.

Caption: Experimental workflow for assessing the aqueous stability of azetidine compounds.

Synthesis of 3-Substituted Azetidines via Aza-Michael Addition

This protocol describes a general method for the synthesis of 3-substituted azetidines from (N-Boc-azetidin-3-ylidene)acetate.[10]

-

Horner-Wadsworth-Emmons Reaction: To a solution of (N-Boc)azetidin-3-one in an appropriate solvent (e.g., THF), add methyl 2-(dimethoxyphosphoryl)acetate and a base (e.g., DBU). Stir the reaction at room temperature until completion to yield methyl (N-Boc-azetidin-3-ylidene)acetate.

-

Aza-Michael Addition: To a solution of the resulting methyl (N-Boc-azetidin-3-ylidene)acetate in a suitable solvent (e.g., acetonitrile), add the desired NH-heterocycle (e.g., pyrazole, imidazole).

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically stirred at room temperature for several hours to completion.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-substituted 3-(acetoxymethyl)azetidine.

Caption: Synthetic workflow for 3-substituted azetidines via aza-Michael addition.

Protocol for In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of a compound using liver microsomes.[1][6][7][8][9]

-

Reagent Preparation:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare stock solutions of the test compound and positive controls (e.g., testosterone, verapamil) in a suitable solvent (e.g., DMSO, acetonitrile). The final concentration of the organic solvent in the incubation mixture should be less than 1%.

-

Prepare a solution of liver microsomes (e.g., human, rat) in the phosphate buffer.

-

Prepare a solution of the NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, add the liver microsome solution to each well.

-

Add the test compound or positive control to the wells.

-

Pre-incubate the plate at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH-regenerating system to each well. For the negative control (time zero), add a quenching solution (e.g., cold acetonitrile with an internal standard) instead of the NADPH system.

-

-

Time-Course Incubation:

-

Incubate the plate at 37°C with shaking.

-

At specific time points (e.g., 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding the cold quenching solution.

-

-

Sample Processing:

-

After the final time point, centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the slope of the linear regression line, which represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t₁/₂) * (incubation volume / mg of microsomal protein).

-

Caption: Experimental workflow for assessing in vitro metabolic stability using liver microsomes.

References

- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mercell.com [mercell.com]

- 7. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]

- 8. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 9. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Synthetic Routes for Methyl 1-Benzylazetidine-2-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of methyl 1-benzylazetidine-2-carboxylate, a valuable building block in medicinal chemistry. Two primary synthetic routes are presented: a classical two-step approach involving esterification followed by N-alkylation, and a more direct one-pot reductive amination. The methodologies, quantitative data from analogous reactions, and visual workflows are designed to be a comprehensive resource for chemists in a research and development setting.

Route 1: Two-Step Synthesis via Esterification and N-Benzylation

This robust and traditional method involves the initial formation of the methyl ester from azetidine-2-carboxylic acid, followed by the introduction of the benzyl group onto the nitrogen atom.

Application Notes

This pathway is advantageous when starting from the readily available azetidine-2-carboxylic acid. The two distinct steps allow for the isolation and purification of the intermediate, methyl azetidine-2-carboxylate, which can be beneficial for overall purity control. The N-benzylation step is a standard nucleophilic substitution reaction.

Experimental Protocols

Step 1: Fischer Esterification of Azetidine-2-carboxylic Acid

This protocol describes the formation of methyl azetidine-2-carboxylate through acid-catalyzed esterification.

-

Materials:

-

Azetidine-2-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

-

-

Procedure:

-

Suspend azetidine-2-carboxylic acid (1.0 equiv.) in anhydrous methanol (10-20 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 equiv.) dropwise.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65-70°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully neutralize the excess acid by slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield crude methyl azetidine-2-carboxylate, which can be used in the next step without further purification or purified by column chromatography.

-

Step 2: N-Benzylation of Methyl Azetidine-2-carboxylate

This protocol details the alkylation of the secondary amine intermediate with benzyl bromide.[1][2]

-

Materials:

-

Methyl azetidine-2-carboxylate (from Step 1)

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (CH₃CN) or Methanol (MeOH)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

-

-

Procedure:

-

Dissolve methyl azetidine-2-carboxylate (1.0 equiv.) in anhydrous acetonitrile or methanol (15-20 mL) in a round-bottom flask.

-

Add anhydrous potassium carbonate (2.0-3.0 equiv.).

-

To the stirred suspension, add benzyl bromide (1.1-1.2 equiv.) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

-

Quantitative Data

| Step | Reactants | Key Reagents | Solvent | Temperature | Time (h) | Yield (%) |

| 1. Esterification | Azetidine-2-carboxylic Acid, Methanol | H₂SO₄ (cat.) | Methanol | Reflux | 2-4 | >90 (typical for Fischer esterification)[3] |

| 2. N-Benzylation | Methyl azetidine-2-carboxylate, Benzyl bromide | K₂CO₃ | Acetonitrile | Reflux | 4-8 | 85-95 (typical for similar N-alkylations)[4][5] |

Workflow Diagram

Route 2: One-Pot Reductive Amination

This modern and efficient approach combines the formation of an iminium ion intermediate and its subsequent reduction in a single reaction vessel, offering a more streamlined synthesis.

Application Notes

Reductive amination is a highly versatile and widely used method for C-N bond formation.[6][7] The use of sodium triacetoxyborohydride (STAB) as the reducing agent is particularly advantageous due to its mildness and high selectivity for the iminium ion over the starting aldehyde, minimizing side reactions.[8][9][10] This one-pot procedure is generally faster and can be more atom-economical than the two-step route.

Experimental Protocol

-

Materials:

-

Methyl azetidine-2-carboxylate

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic acid (optional, catalytic)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

-

-

Procedure:

-

To a solution of methyl azetidine-2-carboxylate (1.0 equiv.) in 1,2-dichloroethane (DCE) (0.2 M), add benzaldehyde (1.0-1.2 equiv.).

-

Stir the reaction mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate. For less reactive substrates, a catalytic amount of acetic acid (0.1 equiv.) can be added.

-

Add sodium triacetoxyborohydride (1.2-1.5 equiv.) portion-wise to the reaction mixture. The addition may be exothermic; maintain the temperature below 30°C.

-

Stir the reaction at room temperature for 2-24 hours, monitoring its progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-